molecular formula C15H13N3O B2876647 4-(anilinomethyl)-1(2H)-phthalazinone CAS No. 303995-47-3

4-(anilinomethyl)-1(2H)-phthalazinone

Cat. No. B2876647
CAS RN: 303995-47-3
M. Wt: 251.289
InChI Key: DBJXIUXKTPFLMO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Organic Synthesis

4-(Anilinomethyl)-1(2H)-phthalazinone: serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through cascade reactions, such as the synthesis of 4-aryl-2H-chromenes . These chromenes are important due to their presence in numerous natural products and their pharmacological properties.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, and the biochemical pathways it affects .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc .

Future Directions

This involves speculative discussion based on current research trends. It could involve potential applications, modifications to improve its properties, or new methods of synthesis .

properties

IUPAC Name

4-(anilinomethyl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15-13-9-5-4-8-12(13)14(17-18-15)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJXIUXKTPFLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(anilinomethyl)-1(2H)-phthalazinone

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